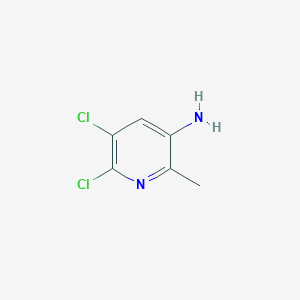

5,6-Dichloro-2-methylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-2-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMRUHODEDICEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 5,6 Dichloro 2 Methylpyridin 3 Amine

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful non-destructive method for probing the molecular vibrations of a compound. Each functional group and structural feature exhibits characteristic vibrational frequencies, providing a unique molecular fingerprint.

The FT-IR spectrum of a molecule reveals its infrared-active vibrational modes. For 5,6-Dichloro-2-methylpyridin-3-amine, the spectrum is characterized by distinct absorption bands corresponding to the amine (-NH2), methyl (-CH3), and chloro (-Cl) substituents, as well as the pyridine (B92270) ring itself.

The high-wavenumber region is dominated by N-H and C-H stretching vibrations. The amino group typically displays two bands: an asymmetric stretching vibration and a symmetric stretching vibration. The aromatic C-H stretch from the pyridine ring and the aliphatic C-H stretches from the methyl group also appear in this region. The mid-frequency region contains bands for N-H bending (scissoring), C=C and C=N ring stretching, and methyl group deformations. The C-Cl stretching vibrations are characteristic features in the lower frequency region of the spectrum.

Table 1: Expected Characteristic FT-IR Vibrational Modes for this compound This table is generated based on typical frequency ranges for the specified functional groups and vibrations in similar aromatic compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3450 - 3350 | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretch | 3350 - 3250 | Stretching of the two N-H bonds in phase. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bond on the pyridine ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |

| N-H Bending (Scissoring) | 1650 - 1580 | In-plane bending of the amino group. |

| C=C / C=N Ring Stretching | 1600 - 1400 | Vibrations associated with the stretching of bonds within the pyridine ring. |

| C-H Bending | 1475 - 1350 | Asymmetric and symmetric bending of the methyl group protons. |

| C-N Stretch | 1350 - 1250 | Stretching of the bond between the ring carbon and the amino nitrogen. researchgate.net |

| C-Cl Stretch | 800 - 600 | Stretching vibrations of the two carbon-chlorine bonds. |

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in molecular polarizability. Vibrations of non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, FT-Raman is particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Cl bonds. The symmetric "ring breathing" mode of the substituted pyridine ring is expected to be a prominent feature in the Raman spectrum. researchgate.net

Table 2: Expected Prominent FT-Raman Active Modes for this compound This table highlights vibrations expected to be strong in the Raman spectrum based on general principles and data from analogous structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Symmetric C-H stretching on the pyridine ring. |

| C=C / C=N Ring Stretching | 1600 - 1450 | In-plane stretching vibrations of the aromatic ring. |

| Ring Breathing Mode | 1050 - 950 | A symmetric radial expansion and contraction of the pyridine ring. |

| C-Cl Symmetric Stretch | 750 - 650 | In-phase stretching of the two C-Cl bonds. |

To achieve definitive assignments of all vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) calculations, commonly using methods like B3LYP with a 6-311++G(d,p) basis set, are employed to compute the optimized molecular geometry and harmonic vibrational frequencies. nih.gov

The calculated frequencies are typically scaled by a factor to correct for anharmonicity and basis set limitations, allowing for a more accurate comparison with the experimental data. mdpi.com This computational approach enables the precise assignment of complex vibrations, such as ring deformations and mixed modes, which can be challenging to assign based on empirical data alone. Such a comparative analysis would confirm the assignments presented in Tables 1 and 2 and provide a deeper understanding of the vibrational dynamics of the this compound molecule. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying three distinct signals corresponding to the three types of protons in the molecule.

Aromatic Proton (C4-H): A single proton is attached to the pyridine ring at the C4 position. Due to the electron-withdrawing effects of the adjacent chlorine atom and the nitrogen in the ring, this proton is expected to appear as a singlet in the downfield aromatic region.

Amine Protons (-NH₂): The two protons of the primary amine group are chemically equivalent. They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet in the upfield region.

There is no expected spin-spin coupling between these signals, as the protons are separated by more than three bonds or are on heteroatoms, resulting in a spectrum composed entirely of singlets.

Table 3: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. These are estimated values based on substituent effects on a pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 4.0 - 5.5 | broad singlet |

| C4-H | 7.0 - 7.5 | singlet |

| -CH₃ | 2.2 - 2.6 | singlet |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, which lacks molecular symmetry, six distinct signals are expected: five for the carbons of the pyridine ring and one for the methyl carbon. The chemical shifts are influenced by the nature of the attached substituents (Cl, NH₂, CH₃) and their position on the ring. The carbons directly bonded to the electronegative chlorine (C5, C6) and nitrogen (C2, C6) atoms are expected to be significantly deshielded and appear further downfield.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Assignments are based on incremental substituent effects on the pyridine nucleus.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 155 | Attached to ring N and methyl group. |

| C3 | 135 - 140 | Attached to the electron-donating amino group. |

| C4 | 120 - 125 | Influenced by adjacent amino and chloro groups. |

| C5 | 115 - 120 | Attached to an electron-withdrawing chlorine atom. |

| C6 | 145 - 150 | Attached to ring N and an electron-withdrawing chlorine atom. |

| -CH₃ | 20 - 25 | Typical range for a methyl group on an aromatic ring. |

The combination of these spectroscopic techniques provides a complete and unambiguous characterization of the molecular structure of this compound, confirming the arrangement of atoms and the nature of the chemical bonds within the molecule.

The comprehensive analysis of a chemical compound's structure and electronic properties is fundamental to understanding its reactivity and potential applications. This article focuses on the spectroscopic and structural characterization of this compound, a substituted pyridine derivative. Through the application of advanced analytical techniques, including two-dimensional nuclear magnetic resonance (NMR) spectroscopy, electronic spectroscopy (UV-Vis), and single-crystal X-ray diffraction, a detailed portrait of this molecule's connectivity, electronic transitions, and three-dimensional arrangement is presented.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the proton on the pyridine ring and the protons of the methyl group, indicating a long-range coupling. The protons of the amine group may also show correlations depending on their exchange rate and coupling constants.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). For this compound, the following correlations would be anticipated:

The proton of the pyridine ring would show a cross-peak with its directly attached carbon atom.

The protons of the methyl group would correlate with the methyl carbon.

The protons of the amine group would correlate with the nitrogen atom if a ¹H-¹⁵N HMQC were performed.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for piecing together the molecular skeleton. Expected HMBC correlations for this compound would include:

Correlations from the methyl protons to the adjacent ring carbon (C2) and the carbon at position C3.

Correlations from the ring proton to adjacent and more distant ring carbons, helping to confirm the substitution pattern.

Correlations from the amine protons to the C3 and C4 carbons of the pyridine ring.

These predicted correlations from 2D NMR experiments would unequivocally confirm the molecular structure of this compound.

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

While specific experimental UV-Vis absorption data for this compound is not available, the absorption maxima (λmax) and molar absorptivity (ε) can be estimated based on data for similar substituted pyridines. For instance, a study on 2-amino-5-chloropyridine revealed a cut-off wavelength of 348 nm. nih.gov It is expected that this compound would exhibit absorption bands in the UV region, likely between 250 and 390 nm, which is characteristic for substituted pyridine derivatives.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) |

|---|---|---|

| π → π* | 250 - 300 | > 10,000 |

The electronic transitions observed in the UV-Vis spectrum of this compound can be assigned to specific promotions of electrons between molecular orbitals.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like pyridine, these transitions are typically of high energy and result in strong absorption bands (high molar absorptivity). The pyridine ring and its substituents contribute to the conjugated π-system.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the amino group) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a lower probability, resulting in weaker absorption bands (low molar absorptivity) compared to π → π* transitions. The presence of the amino group and the nitrogen heteroatom makes these transitions possible in this compound.

The solvent environment can influence the positions of these absorption bands. For n → π* transitions, polar solvents can lead to a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. While a crystal structure for this compound has not been reported, a detailed analysis of its isomer, 3,5-dichloro-6-methylpyridin-2-amine , provides valuable insight into the expected structural features.

The crystallographic analysis of 3,5-dichloro-6-methylpyridin-2-amine revealed the following:

Table 2: Crystal Data and Structure Refinement for 3,5-Dichloro-6-methylpyridin-2-amine

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₆Cl₂N₂ |

| Formula weight | 177.03 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.7670 (3) |

| b (Å) | 3.8037 (1) |

| c (Å) | 15.4129 (3) |

| β (°) | 104.990 (1) |

| Volume (ų) | 723.01 (3) |

It is plausible that this compound would also crystallize in a common space group, such as one in the monoclinic or orthorhombic system.

The molecular geometry of 3,5-dichloro-6-methylpyridin-2-amine is defined by the bond lengths and angles determined from the X-ray diffraction data. These values provide a reasonable approximation for the expected geometry of this compound.

Table 3: Selected Bond Lengths (Å) for 3,5-Dichloro-6-methylpyridin-2-amine

| Bond | Length (Å) |

|---|---|

| Cl1—C4 | 1.7396 (7) |

| Cl2—C2 | 1.7346 (6) |

| N1—C1 | 1.3409 (8) |

| N1—C5 | 1.3468 (9) |

| N2—C1 | 1.3607 (9) |

| C2—C3 | 1.3733 (9) |

| C3—C4 | 1.3941 (9) |

Table 4: Selected Bond Angles (°) for 3,5-Dichloro-6-methylpyridin-2-amine

| Angle | Value (°) |

|---|---|

| C1—N1—C5 | 118.03 (6) |

| N1—C1—N2 | 117.80 (6) |

| N1—C1—C2 | 122.38 (6) |

| N2—C1—C2 | 119.82 (6) |

| C3—C2—Cl2 | 119.33 (5) |

| C4—C3—C2 | 119.74 (6) |

| C5—C4—Cl1 | 118.94 (5) |

The pyridine ring is expected to be essentially planar, with the chloro, methyl, and amino substituents attached. The precise bond lengths and angles in this compound would be influenced by the specific electronic effects of the substituent positions, but the values from its isomer provide a solid foundation for understanding its molecular structure. In the crystal lattice, molecules of such compounds are often stabilized by intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen.

Single Crystal X-ray Diffraction Analysis

Investigation of Crystal Packing and Intermolecular Interactions (e.g., N–H···N, N–H···Cl, C–H···Cl Hydrogen Bonds, π-π Stacking)

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a published crystal structure for the specific compound this compound. The determination of crystal packing and the precise characterization of intermolecular interactions, including the geometry and parameters of hydrogen bonds (N–H···N, N–H···Cl, C–H···Cl) and potential π-π stacking, are contingent upon experimental data obtained from single-crystal X-ray diffraction analysis.

Without such experimental data, a detailed and scientifically accurate discussion of the supramolecular architecture of this compound in the solid state is not possible. Information regarding unit cell dimensions, space group, and the specific distances and angles of intermolecular contacts remains undetermined.

While crystallographic data exists for isomers and structurally related compounds, such as 3,5-dichloro-6-methylpyridin-2-amine, extrapolation of these findings to this compound would be speculative and scientifically unsound due to the significant influence of substituent positioning on crystal packing and intermolecular bonding patterns. Therefore, no data tables or detailed research findings on the crystal structure of the title compound can be presented.

Computational Chemistry and Theoretical Characterization of 5,6 Dichloro 2 Methylpyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for examining the properties of 5,6-dichloro-2-methylpyridin-3-amine. DFT calculations, particularly using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy for predicting the behavior of such molecules. scispace.comnih.gov

Optimized Molecular Geometries and Conformational Analysis

The initial step in the theoretical characterization involves the optimization of the molecular geometry to find the most stable conformation. This process determines the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule. For this compound, the planarity of the pyridine (B92270) ring and the orientation of the amino and methyl groups are key structural parameters.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-N3 | 1.395 | C2-N3-H7 | 118.5 |

| C5-Cl11 | 1.740 | C5-C6-Cl12 | 119.2 |

| C6-Cl12 | 1.735 | N1-C2-C3 | 122.1 |

| N1-C2 | 1.340 | C3-C4-C5 | 118.9 |

| C2-C13 | 1.510 | H14-C13-H15 | 109.5 |

Note: The data presented in this table is hypothetical and illustrative of typical results from DFT calculations.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com A smaller energy gap suggests higher reactivity. nih.gov

The HOMO is typically localized over the electron-rich regions, such as the amino group and the pyridine ring, while the LUMO is distributed over the electron-deficient areas.

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: The data presented in this table is hypothetical and illustrative of typical results from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas with positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the amino group and the pyridine ring are expected to be electron-rich, while the hydrogen atoms of the amino group would be electron-poor.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and intramolecular charge transfer within the molecule. uni-muenchen.dewisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these interactions. uni-muenchen.dewisc.edu This analysis can reveal hyperconjugative interactions and the nature of the chemical bonds. In this compound, significant delocalization is expected between the lone pair of the amino nitrogen and the π-system of the pyridine ring.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C4-C5) | 25.8 |

| LP(1) N3 | π*(N1-C6) | 18.2 |

| π(C4-C5) | π*(N1-C6) | 15.5 |

Note: The data presented in this table is hypothetical and illustrative of typical results from NBO analysis. E(2) represents the stabilization energy.

Vibrational Frequency Calculations and Spectroscopic Validation

Vibrational frequency calculations are performed to complement experimental spectroscopic data and to provide a complete assignment of the vibrational modes.

Simulation of FT-IR and FT-Raman Spectra

Theoretical FT-IR and FT-Raman spectra can be simulated from the calculated vibrational frequencies and intensities. researchgate.net These simulated spectra are then compared with experimental data to validate the computational model. researchgate.net The vibrational modes are assigned based on the potential energy distribution (PED).

Table 4: Selected Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 | N-H Asymmetric Stretch |

| 3360 | N-H Symmetric Stretch |

| 3080 | C-H Aromatic Stretch |

| 1620 | NH₂ Scissoring |

| 1580 | C=C Aromatic Stretch |

| 1310 | C-N Stretch |

| 780 | C-Cl Stretch |

Note: The data presented in this table is hypothetical and illustrative of typical results from vibrational frequency calculations.

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a computational method used to analyze the vibrational modes of a molecule. It involves calculating the force constants and using them to determine the frequencies and forms of the fundamental vibrations. The Potential Energy Distribution (PED) is then used to assign these calculated vibrational frequencies to specific internal coordinates, such as bond stretches, angle bends, and torsions. This provides a detailed understanding of the molecule's infrared and Raman spectra.

A comprehensive search of scientific databases did not yield any specific studies performing Normal Coordinate Analysis or Potential Energy Distribution calculations for this compound.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical methods, particularly Density Functional Theory (DFT), are commonly used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Despite the utility of these methods, no published data were found that specifically report the theoretically predicted NMR chemical shifts for this compound.

Computational Investigations of Reaction Mechanisms

Computational chemistry is a critical tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the energetics of different reaction pathways.

Transition State Elucidation for Chemical Transformations

The elucidation of transition state structures is fundamental to understanding how a chemical transformation occurs. Computational methods can locate the geometry of these high-energy species, which are fleeting and cannot be observed experimentally. This information is crucial for understanding reaction kinetics and selectivity.

A literature search found no specific computational studies that elucidate the transition states for chemical transformations involving this compound.

Reaction Pathway Energetics and Activation Barriers

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can map out the energetic profile of a reaction pathway. This allows for the determination of activation barriers, which are the energy hurdles that must be overcome for a reaction to proceed. These calculations are vital for predicting reaction rates and understanding reaction feasibility.

No specific data on the reaction pathway energetics or activation barriers for reactions involving this compound are available in the published literature.

Advanced Quantum Chemical Methods (e.g., Ab Initio, Molecular Dynamics)

Advanced computational methods can provide a more detailed picture of molecular behavior, including dynamic effects and interactions with the surrounding environment.

Exploring Dynamic Behavior and Solution-Phase Interactions

Ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, intermolecular interactions, and the influence of a solvent on the molecule's structure and properties. For this compound, such studies could reveal how it interacts with water or other solvents at a molecular level.

A thorough search of the scientific literature did not uncover any studies that have used ab initio or molecular dynamics methods to explore the dynamic behavior and solution-phase interactions of this compound.

Van der Waals Density-Functional Theory (vdW-DFT) for Condensed Phase Systems

The accurate theoretical characterization of this compound in its condensed phases, such as its crystalline solid state, necessitates the use of computational methods that can precisely model intermolecular interactions. While standard Density Functional Theory (DFT) is a powerful tool for investigating the properties of single molecules in the gas phase, it often fails to describe the non-covalent interactions that govern the structure and properties of molecular solids. Van der Waals (vdW) forces, also known as dispersion forces, are particularly important in this regard.

Van der Waals Density-Functional Theory (vdW-DFT) has emerged as a crucial methodology for studying condensed phase systems. researchgate.netarxiv.orgchalmers.se This approach explicitly accounts for the long-range electron correlation effects that give rise to vdW interactions, which are essential for determining the packing of organic molecules in crystals. nih.gov The vdW-DF method provides a more accurate description of the binding energies and geometries of molecular crystals compared to standard DFT functionals. acs.orgresearchgate.net For molecules like substituted pyridines, interactions such as π-stacking and hydrogen bonding play a significant role in their solid-state arrangement. aip.orgnih.govmdpi.com

The application of vdW-DFT to a system like this compound would allow for the theoretical prediction and analysis of its crystal structure, lattice energy, and other solid-state properties. Such calculations can provide valuable insights into the polymorphism of the compound, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have distinct physical properties, and vdW-DFT can be instrumental in understanding their relative stabilities. arxiv.orgarxiv.org

Detailed research findings from vdW-DFT studies on this compound are not extensively available in the current body of scientific literature. Computational studies on related pyridine derivatives have been conducted using other DFT methods, primarily focusing on gas-phase properties. researchgate.net These studies provide information on molecular geometry, electronic structure, and vibrational frequencies of individual molecules.

While specific experimental or vdW-DFT data for the condensed phase of this compound is not presently available to populate a detailed data table, the following table illustrates the type of information that could be obtained from such a computational study. The values presented here are hypothetical and for illustrative purposes only, to demonstrate the potential output of a vdW-DFT analysis.

Hypothetical vdW-DFT Calculation Results for Crystalline this compound

| Parameter | Hypothetical Value | Unit | Significance |

|---|---|---|---|

| Lattice Energy | -120 | kJ/mol | Indicates the stability of the crystal lattice. |

| Crystal System | Monoclinic | - | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | - | Defines the crystal's internal symmetry. |

| Unit Cell Volume | 850 | ų | The volume of the repeating unit in the crystal. |

| Density | 1.55 | g/cm³ | The calculated density of the crystalline solid. |

Future computational research employing vdW-DFT on this compound would be invaluable for a comprehensive understanding of its solid-state behavior and for guiding the design of crystalline materials with desired properties.

Chemical Reactivity and Transformative Chemistry of 5,6 Dichloro 2 Methylpyridin 3 Amine

Reactions at the Amine Functionality

The primary amine group at the C3 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical modifications. Its nucleophilic character allows for derivatization through acylation and alkylation, while its ability to form a diazonium salt opens up a pathway to a host of subsequent transformations. Furthermore, the amine group, in conjunction with the adjacent nitrogen of the pyridine ring, can participate in cyclocondensation reactions to construct fused heterocyclic systems.

The primary amine of 5,6-dichloro-2-methylpyridin-3-amine can readily undergo acylation with acylating agents such as acid chlorides or anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. For instance, reaction with bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboxanhydride (endic anhydride) would be expected to chemoselectively transform the exocyclic amino group into the corresponding amido acid researchgate.net. While specific examples with this compound are not prevalent in the literature, the acylation of similar aminopyridines is a well-established transformation researchgate.netnih.gov.

Alkylation of the amine functionality can also be achieved, though direct alkylation may sometimes lead to mixtures of mono- and di-alkylated products. More controlled alkylation can often be achieved through reductive amination or by employing specific catalytic systems. For instance, heterogeneous catalysts can be utilized for the N-alkylation of aminopyridines with high activity and selectivity google.com.

Table 1: Representative Acylation and Alkylation Reactions of Aminopyridines

| Reactant | Reagent | Product Type | Notes |

|---|---|---|---|

| Aminopyridine | Acid Chloride/Anhydride | N-Acylaminopyridine | Base is typically used to neutralize acid byproduct. |

| Aminopyridine | Alkyl Halide | N-Alkylaminopyridine | Can lead to mixtures of products. |

| Aminopyridine | Aldehyde/Ketone, Reducing Agent | N-Alkylaminopyridine | Reductive amination offers good control. |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine of this compound can be converted to a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid organic-chemistry.org. These diazonium salts are versatile intermediates that can undergo a variety of transformations, most notably the Sandmeyer reaction wikipedia.orgorganic-chemistry.org.

The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of substituents, including halogens (Cl, Br), cyano groups, and others, through the use of copper(I) salts as catalysts or reagents wikipedia.orgresearchgate.net. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism wikipedia.orgresearchgate.net. For example, diazotization of this compound followed by a Sandmeyer reaction with CuCl would be expected to yield 3,5,6-trichloro-2-methylpyridine. Similarly, using CuBr would yield 3-bromo-5,6-dichloro-2-methylpyridine. It is important to note that in the case of halo-substituted aminopyridines, unexpected side reactions, such as the displacement of existing halogen substituents, can occur depending on the reaction conditions researchgate.net.

Table 2: Potential Sandmeyer Reactions of this compound

| Reagent | Expected Product | Reaction Type |

|---|

Cyclocondensation Reactions to Form Fused Heterocycles

The 1,2-diamine-like arrangement of the amino group and the pyridine nitrogen in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines beilstein-journals.orge3s-conferences.orgresearchgate.netrsc.org. These reactions typically involve condensation with a two-carbon electrophilic synthon. For instance, reaction with α-haloketones or related compounds can lead to the formation of the imidazo[1,2-a]pyridine ring system e3s-conferences.org. The synthesis of these fused heterocycles is of significant interest due to their prevalence in medicinal chemistry rsc.org.

The general mechanism for the formation of imidazopyridines from 2-aminopyridines involves the initial formation of a pyridinium salt intermediate, followed by an in situ cyclization e3s-conferences.org. A variety of catalytic systems, including transition metals, can be employed to facilitate these transformations and to construct diverse imidazopyridine derivatives beilstein-journals.org.

Reactions at the Halogen Substituents

The two chlorine atoms at the C5 and C6 positions of the pyridine ring are susceptible to nucleophilic substitution and can be utilized in a variety of cross-coupling reactions to form new carbon-carbon bonds. The relative reactivity of these two positions can often be controlled, allowing for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. For dihalogenated pyridines, the regioselectivity of these reactions is a key consideration. Generally, the halogen atom at the C6 position is more activated towards oxidative addition to palladium than the halogen at the C5 position, due to its proximity to the ring nitrogen.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. For dichloropyridines, regioselective coupling can often be achieved. The use of specific ligands can influence the site of reaction nih.govthieme-connect.com.

Stille Coupling: The Stille reaction utilizes organotin reagents for the cross-coupling wikipedia.org. This reaction is known for its tolerance of a wide range of functional groups libretexts.org. In the case of dihalopyridines, selective coupling can be achieved, often favoring the more reactive position nih.gov.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide wikipedia.org. It is a highly efficient method for the synthesis of alkynyl-substituted heterocycles organic-chemistry.orglibretexts.org. For dichloropyridines, selective Sonogashira coupling can be performed, typically at the more reactive halogen position.

Table 3: Regioselectivity in Cross-Coupling Reactions of Dichloropyridines

| Reaction Type | Typical Site of Reactivity | Notes |

|---|---|---|

| Negishi Coupling | C6 > C5 | Ligand choice can influence selectivity. nih.govthieme-connect.com |

| Stille Coupling | C6 > C5 | Tolerant of many functional groups. wikipedia.orglibretexts.org |

| Sonogashira Coupling | C6 > C5 | Efficient for introducing alkynyl groups. wikipedia.orglibretexts.org |

Reductive Dehalogenation Strategies

The chlorine substituents on the pyridine ring can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation, often employing a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen organic-chemistry.orgyoutube.com. The conditions for reductive dehalogenation can sometimes be tuned to achieve selective removal of one halogen over another, although this can be challenging. Bromides are generally reduced more readily than chlorides organic-chemistry.org. In some biological systems, reductive dehalogenation of chlorinated pyridines has also been observed nih.gov. The selectivity of dehalogenation in 3,4-dichloroaniline has been shown to be high, suggesting that similar control may be possible for dichloropyridines google.com.

SNAr and Other Nucleophilic Displacement Reactions

The chemical behavior of this compound in nucleophilic displacement reactions is governed by the electronic properties of the pyridine ring and its substituents. The pyridine ring itself is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2, C6) and para (C4) to the ring nitrogen. youtube.com In this molecule, the two chlorine atoms at the C5 and C6 positions are potential leaving groups for SNAr reactions.

The regioselectivity of these reactions is influenced by the combined electronic effects of the methyl (-CH₃) and amino (-NH₂) groups. The amino group at C3 is a powerful electron-donating group (EDG) by resonance, while the methyl group at C2 is a weaker EDG through induction and hyperconjugation. Conversely, the chlorine atoms are electron-withdrawing inductively but weakly electron-donating by resonance.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comlibretexts.org The stability of this intermediate dictates the reaction's feasibility and regioselectivity. Electron-withdrawing groups ortho or para to the site of attack stabilize this intermediate, thereby accelerating the reaction. libretexts.orglibretexts.org

For this compound, the C6 position is ortho to the electron-deficient pyridine nitrogen, making it highly activated towards nucleophilic attack. The C5 position is meta to the nitrogen and less activated by the ring itself. However, the substituents play a crucial role. Studies on related dichloropyrazines have shown that an electron-donating group at the 2-position can direct nucleophilic attack preferentially to the adjacent 3-position. researchgate.net In the case of this compound, the strong electron-donating amino group at C3 significantly increases the electron density of the ring, which generally disfavors nucleophilic attack. However, the activation provided by the ring nitrogen at C6 is substantial.

Considering these factors, nucleophilic attack is most likely to occur at the C6 position. The C6 carbon is activated by the adjacent ring nitrogen, and while the C2-methyl and C3-amino groups are donating, their influence is less direct on the C6 position compared to the powerful activation by the ring nitrogen. In contrast, the C5 position lacks this direct activation from the ring nitrogen. Therefore, selective displacement of the C6-chloro substituent is the predicted outcome with many nucleophiles.

Table 1: Predicted Regioselectivity of SNAr on this compound

| Position of Attack | Activating Factors | Deactivating/Less Favorable Factors | Predicted Outcome |

|---|---|---|---|

| C6-Cl | Ortho to pyridine nitrogen (strong activation). | Favored site of substitution. | |

| C5-Cl | Meta to pyridine nitrogen (less activation). | Increased electron density from adjacent C3-amino group. | Disfavored site of substitution. |

Reactivity of the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic than benzene. youtube.com Furthermore, the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation) lead to the protonation of the pyridine nitrogen. This forms a pyridinium ion, which is even more strongly deactivated towards attack by electrophiles. wikipedia.orgchemistrysteps.comrsc.org Consequently, direct EAS on pyridine requires harsh conditions and typically gives low yields, with substitution occurring at the C3 position. youtube.com

In this compound, the reactivity towards EAS is determined by a complex interplay of these deactivating effects and the influence of the substituents. The only available position for substitution is C4.

Limitations:

Ring Deactivation: The inherent electron-deficient nature of the pyridine ring is the primary limitation. pearson.com

Pyridinium Formation: In the presence of strong acids, the nitrogen atom will be protonated, adding a positive charge and severely deactivating the entire ring to electrophilic attack. chemistrysteps.com

Deactivating Substituents: The two chloro groups are electron-withdrawing by induction and act as deactivating groups.

Opportunities:

Activating Substituents: The molecule possesses two activating groups: the C3-amino group and the C2-methyl group. The amino group is one of the strongest activating, ortho-, para-directing groups. libretexts.org The methyl group is a weaker activating, ortho-, para-director.

Directing Effects: The C4 position is para to the strongly activating amino group and ortho to the activating methyl group. This convergence of directing effects makes the C4 position the sole and highly favored site for any potential EAS reaction.

The critical question is whether the powerful activation and directing influence of the amino and methyl groups can overcome the substantial deactivation by the ring nitrogen and chloro substituents. While direct EAS on aniline (aminobenzene) can be so facile that it leads to over-reaction and oxidation, the deactivation from the pyridine ring might temper this reactivity. libretexts.org It is plausible that under carefully controlled, milder EAS conditions, selective substitution at the C4 position could be achieved. Acetylation of the amino group could be a strategy to reduce its activating strength and prevent side reactions, while still directing substitution to the para (C4) position. chemistrysteps.comlibretexts.org

Table 2: Summary of Factors Influencing EAS at the C4 Position

| Factor | Influence on EAS | Effect |

|---|---|---|

| Pyridine Nitrogen | Electron-withdrawing | Strong Deactivation |

| C5, C6-Dichloro | Inductively withdrawing | Deactivation |

| C3-Amino | Resonance donating | Strong Activation, Para-directing |

| C2-Methyl | Inductively donating | Activation, Ortho-directing |

| Overall | Competing Effects | Substitution is challenging but potentially feasible at C4. |

Beyond direct substitution, aromatic rings can undergo rearrangement reactions where the incoming group attaches to a position different from the one vacated by the leaving group. According to IUPAC, a cine-substitution occurs when the entering group takes a position adjacent to the one occupied by the leaving group. A tele-substitution involves the entering group attaching to a position more than one atom away. arkat-usa.org

These reactions are less common than direct substitution and often proceed through highly reactive intermediates, such as arynes (e.g., pyridyne), or involve specific activating groups like nitro groups. arkat-usa.orgresearchgate.net For halopyridines, reactions with very strong bases like potassium amide in liquid ammonia can lead to rearrangements via a pyridyne intermediate. researchgate.net

For this compound, the formation of a pyridyne intermediate would require the elimination of HCl. This could theoretically happen between C4-H and C5-Cl, or between C5-Cl and C6-Cl is not possible. Elimination involving C4-H and C5-Cl would lead to a 4,5-pyridyne intermediate. Subsequent nucleophilic addition to this strained intermediate could occur at either C4 or C5, resulting in a rearranged product.

However, such reactions require exceptionally strong bases and are not typical under standard nucleophilic substitution conditions. While cine- and tele-substitutions have been observed in six-membered heterocycles, they are considered unusual pathways. arkat-usa.orgresearchgate.netnih.gov There is limited evidence in the surveyed literature to suggest that this compound readily undergoes such transformations under common laboratory conditions. These rearrangements remain a theoretical possibility under specific, drastic conditions (e.g., sodium amide) but are not the expected reactivity pathway. nih.govacs.org

Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound contains functional groups capable of acting as both hydrogen bond donors and acceptors, which strongly dictates its self-assembly into supramolecular architectures in the solid state. nih.govmdpi.com The primary hydrogen bond donor is the amino (-NH₂) group at the C3 position. The potential hydrogen bond acceptors are the pyridine ring nitrogen (a strong acceptor) and the two chlorine atoms (weaker acceptors). nih.govbeilstein-journals.org

Based on crystal structure analyses of analogous halo-aminopyridine compounds, a predictable hierarchy of hydrogen bonds can be established. The most robust and commonly observed interaction is the formation of an N-H···N hydrogen bond between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule. researchgate.net This interaction frequently leads to the formation of dimers or infinite chains.

Weaker interactions, such as N-H···Cl or C-H···Cl hydrogen bonds, can also play a significant role in stabilizing the crystal packing by linking these primary motifs into higher-dimensional networks (sheets or 3D structures). mdpi.combeilstein-journals.org The systematic analysis of these interactions, often described using graph-set notation, helps in understanding and predicting the crystal packing. nih.govjaptronline.com

Table 3: Potential Hydrogen Bonding Interactions for Supramolecular Assembly

| Donor | Acceptor | Type of Interaction | Common Resulting Motif |

|---|---|---|---|

| Amino N-H | Pyridine N | Strong (N-H···N) | Dimers (R²₂(8) graph set), Chains (C(n) graph set) |

| Amino N-H | Chloro Cl | Weak (N-H···Cl) | Inter-chain/Inter-dimer linking |

| Aromatic C-H | Chloro Cl | Very Weak (C-H···Cl) | Crystal packing stabilization |

Aminopyridines are well-documented electron donors capable of forming charge-transfer (CT) complexes with a variety of π-electron acceptors. sphinxsai.com This interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the aminopyridine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com This process results in the formation of a new, often intensely colored, species with a characteristic absorption band in the UV-visible spectrum. nih.gov

This compound is expected to act as an n- and π-electron donor, primarily through the lone pair of electrons on the amino group, which significantly raises the energy of the HOMO. researchgate.netacs.org The electron-donating methyl group further enhances this property, while the electron-withdrawing chloro groups may slightly diminish it.

This compound can form CT complexes with common π-acceptors. The stability and spectroscopic properties of these complexes can be evaluated by determining their association constants (K_CT) and molar extinction coefficients (ε_CT). acs.org Theoretical studies, such as DFT calculations, can further elucidate the geometry and electronic nature of these complexes. researchgate.netcam.ac.uk

Table 4: Potential π-Acceptors for Charge Transfer Complex Formation

| Acceptor Molecule | Acronym | Nature of Interaction | Expected Observation |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone | DDQ | Strong π-acceptor | Formation of a stable, colored CT complex. nih.govacs.org |

| Tetracyanoethylene | TCNE | Strong π-acceptor | Formation of a stable, colored CT complex. researchgate.netnih.gov |

| Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone) | CHL | Moderate π-acceptor | Formation of a CT complex. researchgate.net |

| Picryl Chloride | PC | Moderate π-acceptor | Formation of a CT complex. researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Key Synthetic Intermediates for Complex Chemical Structures

The strategic placement of reactive sites on the 5,6-Dichloro-2-methylpyridin-3-amine ring makes it a valuable intermediate in the synthesis of more elaborate chemical entities. The amino group and the chloro substituents serve as handles for further chemical transformations, allowing chemists to build molecular complexity.

Building Blocks for Polysubstituted Pyridine (B92270) Derivatives

The synthesis of polysubstituted pyridines is a major focus in organic chemistry due to their prevalence in biologically active compounds and functional materials. nih.gov Molecules like this compound are key starting materials in this endeavor. The existing substituents on the ring influence the regioselectivity of subsequent reactions, and the functional groups themselves are amenable to a variety of transformations.

The amino group can be diazotized and replaced, acylated, or used to direct further substitution. The chlorine atoms, particularly the one at the 6-position, are susceptible to nucleophilic substitution, enabling the introduction of a wide array of other functional groups. This multi-functional nature allows for a stepwise and controlled approach to constructing highly decorated pyridine cores that are otherwise difficult to access. Various synthetic strategies, including multicomponent reactions and cycloadditions, are employed to create diverse pyridine libraries from such versatile building blocks. ias.ac.inresearchgate.net

| Functional Group | Position | Potential Transformations |

| Amino (-NH₂) | 3 | Diazotization, Acylation, Alkylation, Directing group for further substitution |

| Chloro (-Cl) | 5 | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling reactions |

| Chloro (-Cl) | 6 | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling reactions |

| Methyl (-CH₃) | 2 | Oxidation, Halogenation (under specific conditions) |

This table outlines the potential reactivity of the functional groups on this compound for the synthesis of polysubstituted derivatives.

Precursors for Fused Heterocyclic Ring Systems

Fused heterocyclic systems containing a pyridine ring are integral components of numerous natural products and pharmaceutical agents. ias.ac.in The structure of this compound is well-suited for serving as a precursor in annulation reactions, where a new ring is built onto the existing pyridine core.

Specifically, the ortho-relationship between the amino group at position 3 and the chlorine atom at position 6 can be exploited to construct fused six-membered rings. For instance, reaction with a suitable three-carbon electrophile could lead to the formation of a pyrimido[4,5-b]pyridine system. Similarly, intramolecular cyclization strategies can be envisioned where the existing functional groups are modified and then induced to form a new fused ring, a common tactic in the synthesis of complex polycyclic heteroaromatics. ias.ac.inorganic-chemistry.org The development of such synthetic routes is crucial for accessing novel chemical scaffolds for drug discovery and materials science. ias.ac.in

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound make it an interesting candidate for research in this field.

Design of Artificial Receptors and Host-Guest Systems

Halogen-substituted, electron-deficient (π-depleted) heteroaromatics, including pyridine derivatives, are recognized as important intermediates in the synthesis of artificial receptors for molecular recognition. researchgate.net The combination of hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine ring nitrogen and potentially the chlorine atoms) on this compound allows it to engage in specific, directional intermolecular interactions. These interactions are the basis for molecular recognition, where a host molecule selectively binds to a specific guest molecule. This compound could serve as a building block for larger, more complex host molecules designed to recognize and bind ions or neutral organic molecules. researchgate.net

| Interaction Type | Donor/Acceptor Site on Compound | Potential Guest/Partner Molecule |

| Hydrogen Bonding | Donor: Amino (-NH₂) group | Anions (e.g., Cl⁻, AcO⁻), Neutral molecules with H-bond acceptors (e.g., ketones, ethers) |

| Hydrogen Bonding | Acceptor: Pyridine Nitrogen | Molecules with H-bond donors (e.g., carboxylic acids, amides) |

| Halogen Bonding | Acceptor: Chlorine atoms | Lewis bases, Anions |

| π-π Stacking | Pyridine Ring | Other aromatic systems |

This table summarizes the key non-covalent interactions that this compound can participate in, which are fundamental to its application in supramolecular chemistry.

Self-Assembly Studies for Ordered Architectures

The same non-covalent forces that enable molecular recognition can also drive molecules to self-assemble into larger, ordered structures. Research on the structurally related compound 3,5-Dichloro-6-methylpyridin-2-amine has shown that molecules can link into dimers through pairs of intermolecular N-H···N hydrogen bonds. researchgate.net These dimers then pack into ordered columns within the crystal structure. researchgate.net

Given its similar functional groups, this compound is also expected to exhibit self-assembly behavior. The interplay of hydrogen bonding, and potentially halogen bonding and π-π stacking, could direct the formation of well-defined supramolecular architectures such as tapes, sheets, or other complex assemblies. researchgate.net The study of how these molecules organize provides insight into crystal engineering and the design of new materials with specific, ordered structures. researchgate.net

Exploration in Computational Materials Design

While specific computational studies on this compound are not extensively documented in the literature, its defined chemical structure makes it an excellent subject for computational materials design. This field uses theoretical calculations and simulations to predict the properties of molecules and materials before they are synthesized in the lab.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of the molecule, including its electrostatic potential and frontier molecular orbitals. These calculations can help predict its reactivity and the nature of its intermolecular interactions. Furthermore, simulations can model the self-assembly process, predicting the most stable supramolecular architectures and their potential properties, such as charge transport or porosity. This predictive power can guide experimental efforts toward the rational design of novel functional materials based on this versatile pyridine building block.

Theoretical Investigations for Electronic and Optical Materials

A thorough search of scientific databases and computational chemistry literature yielded no specific theoretical investigations into the electronic and optical properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly used to predict the electronic and photophysical properties of organic molecules, no published studies have applied these techniques to this specific compound. nih.govscispace.comnih.gov

Generally, the electronic properties of substituted pyridines are of interest for applications in organic electronics. The positions of the chloro- and methyl- substituents on the pyridine ring, along with the amine group, would be expected to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These energies are critical in determining a material's potential as a semiconductor, charge-transport material, or as a component in organic light-emitting diodes (OLEDs). However, without specific computational data for this compound, any discussion of its electronic and optical characteristics would be purely speculative.

Prediction of Novel Material Properties (e.g., Organic Ferroelectrics based on related structures)

There is no available research predicting or exploring the potential of this compound as a novel material, such as an organic ferroelectric. Organic ferroelectrics are materials that exhibit spontaneous electric polarization that can be reversed by an external electric field. The molecular design of such materials often relies on the ability of molecules to form ordered, polar structures in the solid state, typically facilitated by hydrogen bonding and other intermolecular interactions.

While aminopyridine derivatives can participate in hydrogen bonding, there are no studies that have investigated the crystal structure and polarization behavior of this compound to assess its potential as a ferroelectric material.

Emerging Research Directions

The current body of scientific literature does not indicate any specific emerging research directions for this compound in the fields of advanced organic synthesis and materials science. The compound is commercially available from several chemical suppliers, suggesting its use as a building block or intermediate in the synthesis of other, more complex molecules. chemscene.comchemicalbook.comsynquestlabs.com However, the specific research applications and the nature of the target molecules being synthesized from this precursor are not detailed in the available literature.

The development of novel aminopyridine derivatives is an active area of research, with applications ranging from pharmaceuticals to materials for optical and electronic devices. mdpi.comnih.gov It is plausible that this compound could serve as a precursor in these areas, but without published research to this effect, its role remains undefined.

Conclusion and Future Perspectives in 5,6 Dichloro 2 Methylpyridin 3 Amine Research

Summary of Key Findings and Research Contributions

Research surrounding 5,6-Dichloro-2-methylpyridin-3-amine has primarily centered on its role as a chemical intermediate. While extensive studies dedicated solely to this compound are limited, its importance can be inferred from its inclusion in chemical supplier catalogs and its relationship to other substituted pyridines that are pivotal in various fields of chemical synthesis.

The key structural features of this compound, namely the dichlorinated pyridine (B92270) ring, a methyl group, and an amine substituent, provide multiple reactive sites. This makes it a versatile building block in organic synthesis. The presence and position of the chlorine atoms, in particular, offer opportunities for various nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups.

While specific, documented research contributions directly attributing novel discoveries to this compound are not widely available in public-domain scientific literature, its value is recognized within the broader context of pyridine chemistry. Pyridine scaffolds are integral to pharmaceuticals, agrochemicals, and materials science. nih.gov Therefore, the availability of diversely functionalized pyridines like this compound is a crucial contribution to the toolbox of synthetic chemists, enabling the exploration of new chemical space.

Below is a data table summarizing the basic properties of the compound.

| Property | Value |

| CAS Number | 2230279-22-6 |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Canonical SMILES | CC1=NC(Cl)=C(Cl)C=C1N |

Unaddressed Challenges and Open Questions

Despite its potential as a synthetic intermediate, there are several unaddressed challenges and open questions regarding this compound. A significant gap in the current body of scientific knowledge is the lack of detailed, publicly available studies on its specific reactivity and reaction kinetics.

The primary unanswered questions include:

Optimal Synthetic Routes: While general methods for the synthesis of substituted pyridines exist, optimized and scalable synthetic protocols specifically for this compound are not well-documented.

Regioselectivity of Reactions: A thorough investigation into the regioselectivity of reactions at the various positions of the pyridine ring is needed. Understanding how the interplay of the electron-withdrawing chlorine atoms and the electron-donating amine and methyl groups directs incoming reagents is crucial for its effective use in synthesis.

Physicochemical Properties: Comprehensive data on its solubility in various solvents, pKa, and other fundamental physicochemical properties are not readily available. This information is essential for its practical application in a laboratory or industrial setting.

Biological Activity: There is a lack of published research on the biological activity of this compound itself. Screening this compound for potential pharmacological or agrochemical properties could be a valuable endeavor.

The scarcity of dedicated research on this compound presents a significant challenge for chemists wishing to utilize it in their synthetic strategies, as they must often rely on analogies to similar structures rather than on empirical data for the compound itself.

Prospective Research Avenues and Broader Impact on Chemical Sciences

The current gaps in our understanding of this compound present numerous opportunities for future research. These prospective avenues of investigation could have a significant impact on various areas of the chemical sciences.

Prospective Research Avenues:

Methodology Development: The development and optimization of synthetic routes to this compound would be a valuable contribution to synthetic organic chemistry. This could involve exploring novel catalytic systems or flow chemistry approaches to improve yield, purity, and sustainability.

Exploration of Reactivity: A systematic study of its reactivity in a range of chemical transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other modern cross-coupling reactions, would unlock its full potential as a versatile building block.

Medicinal Chemistry: Given the prevalence of the pyridine scaffold in drug molecules, this compound could serve as a key intermediate in the synthesis of novel bioactive compounds. nih.gov Its unique substitution pattern could lead to the discovery of molecules with novel pharmacological profiles.

Materials Science: Substituted pyridines are also used in the development of functional materials, such as organic light-emitting diodes (OLEDs) and sensors. Investigating the incorporation of the this compound moiety into larger molecular architectures for materials applications is a promising area of research.

Computational Chemistry: Theoretical studies could provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These studies could help to predict its behavior in chemical reactions and guide experimental work.

Broader Impact on Chemical Sciences:

A thorough investigation into the chemistry of this compound would contribute to the broader understanding of structure-activity relationships in substituted pyridines. The knowledge gained from such studies could accelerate the discovery and development of new molecules with desired properties, from life-saving drugs to advanced materials. Furthermore, the development of efficient and sustainable synthetic methods for this and similar compounds will be crucial for the future of chemical manufacturing. The continued exploration of such fundamental chemical building blocks is essential for driving innovation across the chemical sciences. acs.orgarchivemarketresearch.com

Q & A

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials at –20°C to prevent decomposition.

- Moisture : Hydrolysis of C-Cl bonds can occur in aqueous media, requiring anhydrous conditions during reactions .

Safety Protocol : Use gloves, goggles, and fume hoods to avoid exposure to chlorinated amines, which may be irritants .

What computational methods support the design of derivatives based on this compound?

Q. Advanced Research Focus

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices.

- Molecular Docking : Screen for bioactivity by simulating interactions with target proteins (e.g., kinase inhibitors).

Example : Analogous fluazinam derivatives (e.g., 2,6-dichloro-4-trifluoromethylpyridin-3-amine) showed fungicidal activity via docking with cytochrome bc1 .

How does solvent choice impact amination reactions in dichloropyridine systems?

Q. Advanced Research Focus

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of ammonia/amines, improving amination yields.

- Protic Solvents : Ethanol/water mixtures may hydrolyze C-Cl bonds, reducing efficiency.

Case Study : In 4,6-dichloropyrimidines, amination in dioxane with aqueous NH₃ achieved 81% yield , suggesting similar conditions apply to pyridine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.